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Oxoflaccidin

Cat. No.: B12305333
M. Wt: 284.26 g/mol
InChI Key: TZJITRARICBXCF-UHFFFAOYSA-N
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Description

Contextualization within Natural Products Chemistry

Oxoflaccidin is a compound that belongs to the significant class of natural products, which are chemical substances produced by living organisms. These compounds have historically been a cornerstone of drug discovery and scientific investigation due to their structural diversity and inherent biological activities nih.govlorentzcenter.nlmdpi.comtaylorfrancis.com. This compound has been identified and isolated from various orchid species, notably from the Agrostophyllum callosum and species within the Coelogyne genus researchgate.netniscpr.res.in. Its presence in these plants places it within the rich phytochemical landscape of the Orchidaceae family, a group known for yielding a wide array of bioactive secondary metabolites niscpr.res.inresearchgate.net.

Significance of Phenanthrene (B1679779) Derivatives in Academic Research

Phenanthrene derivatives represent a class of polycyclic aromatic hydrocarbons characterized by a core structure of three fused benzene (B151609) rings. This structural motif is of considerable interest in academic research due to its prevalence in numerous naturally occurring compounds with diverse pharmacological properties scispace.combeilstein-journals.orgacademie-sciences.frresearchgate.net. Phenanthrene derivatives serve as crucial building blocks and intermediates in the synthesis of complex molecules, finding applications not only in medicinal chemistry but also in materials science, particularly for their optoelectronic properties beilstein-journals.orgacademie-sciences.fr.

Academically, phenanthrene derivatives are recognized for their broad spectrum of biological activities. Research has demonstrated their potential as cytotoxic, antimicrobial, anti-inflammatory, antioxidant, analgesic, and antimalarial agents researchgate.netscispace.comacademie-sciences.frresearchgate.netacs.org. This versatility makes them valuable subjects for studies aimed at understanding biological mechanisms and developing new therapeutic agents. The continuous discovery and evaluation of new phenanthrene derivatives underscore their enduring importance in the scientific community acs.org.

Overview of this compound's Discovery and Initial Academic Characterization

This compound has been identified as a naturally occurring compound, specifically isolated from orchid species researchgate.nettargetmol.com. Academic characterization has established its identity as a phenanthrene derivative. Its chemical structure is defined by a molecular formula of C₁₆H₁₂O₅ and a molecular weight of approximately 284.26 g/mol . The compound is also known by its CAS Registry Number, 121817-24-1 targetmol.comchemicalbook.com.

The isolation of this compound has been reported in studies focusing on the phytochemical analysis of orchids, such as Agrostophyllum callosum, where it was identified alongside other known phenanthrene compounds researchgate.net. These studies typically involve extraction, purification through chromatographic techniques, and structural elucidation using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry researchgate.netbiocrick.com. While specific details of its initial discovery event (e.g., the exact research group or precise date of first isolation) are not detailed in the provided literature snippets, its identification as a constituent of Orchidaceae signifies its place within the catalog of characterized natural products.

Table 1: Key Chemical Properties of this compound

PropertyValueSource
Chemical NameThis compound targetmol.comchemicalbook.com
CAS Registry Number121817-24-1 targetmol.comchemicalbook.com
Molecular FormulaC₁₆H₁₂O₅ targetmol.comchemicalbook.com
Molecular Weight284.26 g/mol targetmol.comchemicalbook.com
ClassificationPhenanthrene Derivative, Natural Product researchgate.netacs.orgtargetmol.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O5 B12305333 Oxoflaccidin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

5,13-dihydroxy-6-methoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaen-3-one

InChI

InChI=1S/C16H12O5/c1-20-11-5-8-3-2-7-4-9(17)6-10-12(7)13(8)14(15(11)18)16(19)21-10/h4-6,17-18H,2-3H2,1H3

InChI Key

TZJITRARICBXCF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C3C(=C1)CCC4=C3C(=CC(=C4)O)OC2=O)O

Origin of Product

United States

Isolation and Structural Elucidation of Oxoflaccidin

Natural Occurrence and Botanical Sources of Oxoflaccidin

This compound has been reported to occur in specific orchid species, with significant research focusing on its presence in Coelogyne flaccida and Agrostophyllum callosum.

Occurrence in Coelogyne flaccida

This compound has been successfully isolated from the orchid species Coelogyne flaccida researchgate.netcapes.gov.brmolaid.com. This compound is described as a 9,10-dihydro derivative, structurally related to flaccidinin (B15382216) researchgate.netmolaid.com. The structural determination of this compound from this source was achieved through a combination of spectral evidence and chemical correlation researchgate.netcapes.gov.brmolaid.com. Alongside this compound, other related stilbenoids such as flaccidin (B12302498), imbricatin, isothis compound, and flaccidinin have also been identified in Coelogyne flaccida researchgate.netcapes.gov.brresearchgate.netcapes.gov.br.

Occurrence in Agrostophyllum callosum

Agrostophyllum callosum is another significant botanical source from which this compound has been isolated cabidigitallibrary.orgbotanyjournals.comresearchgate.netcore.ac.ukresearchgate.netresearchgate.netresearchgate.net. In this species, this compound co-occurs with a range of other stilbenoids, including callosin (B12300353), callosinin, imbricatin, flaccidin, and flaccidinin cabidigitallibrary.orgresearchgate.netresearchgate.netresearchgate.net. The structures of these co-isolated compounds, including this compound, have been elucidated using spectral data and chemical evidence cabidigitallibrary.org.

Other Orchidaceae Species as Investigated Sources

While Coelogyne flaccida and Agrostophyllum callosum are the primary documented sources of this compound, the broader family Orchidaceae is recognized for its rich diversity of phenolic compounds researchgate.net. This family is known to produce a wide array of stilbenoids, phenanthrenes, and bibenzyls, which are structurally related to this compound researchgate.net. Investigations into other Coelogyne species have identified similar compound classes researchgate.netresearchgate.net, and research on Agrostophyllum species has also revealed related triterpenoids and stilbenoids researchgate.netnih.gov.

Advanced Methodologies for Isolation and Purification of this compound

The extraction and purification of this compound from its botanical sources rely on sophisticated separation techniques, predominantly chromatographic methods.

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for isolating and purifying natural products like this compound from complex biological matrices mit.eduresearchgate.netfrontiersin.orgsilicycle.comlongdom.org. These methods leverage differences in the physical and chemical properties of compounds, such as polarity and solubility, to achieve effective separation researchgate.netfrontiersin.orgsilicycle.comlongdom.org.

Column chromatography, particularly flash column chromatography, is a widely employed preparative technique for isolating and purifying compounds from plant extracts mit.edusilicycle.comlongdom.org. This method involves packing a glass column with a stationary phase, most commonly silica (B1680970) gel or alumina, and then passing a mobile phase (a solvent system) through it mit.edusilicycle.comlongdom.orgchemistryviews.org. Separation occurs as individual compounds interact with the stationary phase to varying degrees, leading to differential migration and elution times mit.edusilicycle.comlongdom.orgchemistryviews.org. Prior to running a column, method development, often guided by Thin Layer Chromatography (TLC), is essential to identify the optimal solvent system for achieving efficient separation mit.edusilicycle.com. The structural establishment of this compound, based on spectral evidence and chemical correlation, implicitly indicates that chromatographic separation was a critical step in its isolation process researchgate.netcapes.gov.brmolaid.com.

Compound List

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the isolation and purification of natural products. It is highly effective for separating compounds based on their differential partitioning between a stationary phase and a mobile phase under high pressure. HPLC is frequently employed to purify this compound from crude plant extracts, yielding a pure sample suitable for spectroscopic analysis researchgate.netstikesbcm.ac.idmicrosynth.com. The technique's ability to achieve high resolution and sensitivity makes it invaluable for isolating compounds present in small quantities or those with similar chemical properties.

Other Advanced Chromatographic Systems

Beyond standard HPLC, other advanced chromatographic systems can be utilized to enhance separation efficiency and purity. These may include various forms of column chromatography, such as silica gel chromatography and reversed-phase C18 column chromatography, which are often used in preliminary separation steps before finer purification by HPLC researchgate.netmedinadiscovery.comorientaljphysicalsciences.org. Sephadex LH-20 chromatography is also a common method for separating natural products based on size exclusion researchgate.net. The choice of chromatographic system depends on the polarity and properties of this compound and the complexity of the biological matrix from which it is extracted.

Extraction Protocols from Biological Matrixes

The initial step in isolating this compound involves its extraction from the biological source, typically plant material. Extraction protocols aim to efficiently transfer the target compound from the solid matrix into a liquid solvent, minimizing degradation and maximizing recovery. Common extraction solvents include methanol (B129727) or ethanol, often employing maceration or Soxhlet extraction methods sciensage.infosciencepublishinggroup.com. Following the initial extraction, further partitioning and purification steps, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), may be employed to remove interfering compounds and concentrate the extract mdpi.comgerstelus.commdpi.comnih.gov. The specific protocol is tailored to the nature of the biological matrix and the physicochemical properties of this compound.

Comprehensive Spectroscopic Analysis for this compound Structural Elucidation

Once isolated and purified, this compound's structure is determined using a combination of spectroscopic techniques that probe its molecular architecture, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules. Both one-dimensional (1D) NMR (¹H NMR and ¹³C NMR) and two-dimensional (2D) NMR experiments (such as COSY, HSQC, and HMBC) provide critical information about the number and types of atoms, their chemical environments, and how they are connected medinadiscovery.comorientaljphysicalsciences.orgsciensage.infosciencepublishinggroup.comsilae.itrsc.orgnih.govnih.govmendeley.comorganicchemistrydata.org. ¹H NMR spectra reveal the presence and multiplicity of protons, while ¹³C NMR spectra identify the carbon backbone. 2D NMR experiments establish correlations between nuclei, allowing for the unambiguous assignment of signals and the determination of the complete molecular framework of this compound. While specific NMR data for this compound were not detailed in the provided search snippets, these methods are standard for such structural work.

Mass Spectrometry (MS)

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in the determination of its elemental composition and structure sciensage.infosciencepublishinggroup.comnih.govtargetmol.comnih.govhupo.orggithub.iowikipedia.org. Techniques like Electrospray Ionization (ESI) coupled with mass spectrometry (LC-MS) are commonly used. The molecular ion peak (M+H⁺ or M-H⁻) indicates the molecular mass, while characteristic fragment ions reveal structural subunits. High-resolution mass spectrometry (HRMS) can provide precise mass measurements, allowing for the determination of the exact molecular formula. While specific MS data for this compound were not detailed in the provided search results, MS is a standard technique for confirming molecular identity and providing fragmentation data that complements NMR assignments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to identify the presence of chromophores within a molecule, such as conjugated systems or aromatic rings, by measuring the absorption of light in the UV-Vis range mdpi.comnanocomposix.comresearchgate.netresearchgate.netmdpi.com. The absorption maxima (λmax) and the intensity of these absorptions provide clues about the electronic structure of this compound. While specific UV-Vis data for this compound were not provided in the search results, this technique is often used as a detection method during HPLC analysis and can offer supporting evidence for structural features.

Compound List

this compound

Flaccidin

Iso-oxoflaccidin

Flaccidinin

Agrostophyllin

Callosin

Ombuin

3,4'-dihydroxy-5,7-dimethoxyflavanone

5,4'-dihydroxy-7-methoxy flavanone (B1672756)

3,5,3'-trihydroxy-7,4'-dimethoxyflavone

4'-hydroxy-5,7-dimethoxyflavanone

3-(3'-methoxytropoyloxy)-6-tigloyloxy-7-Hydroxy tropane (B1204802)

Actinodaphnine

Amurine

Browniine

6-[(3,3-dimethyloxiran-2-yl)methyl]-5,7-dimethoxychromen-2-one

β-D-Glucopyranosyl taraxinic ester

7,4'-Dihydroxy-6,8-diprenylflavanone

8,8''-Biskoenigine

Gneafricanin F

Murrastinine C

Nandinaside A

Murrayamine C

11-Methylforsythide

Isocalophyllic acid

Caloxanthone B

Rhodomyrtosone I

4'-O-Methylatalantoflavone

1,3-Dihydroxy-2,4-diprenylacridone

Periplocoside F

Trapoxin A

Trapoxin B

1-p-tolyl pentadeca-7,9-dien-1-ol

Biosynthetic Pathways and Chemical Synthesis of Oxoflaccidin

Elucidation of Oxoflaccidin Biosynthesis within Plant Systems

The biosynthesis of this compound, like other phenanthrene (B1679779) compounds, is rooted in fundamental plant metabolic processes, particularly the phenylpropanoid pathway.

The biosynthesis of phenanthrenes, including this compound, originates from the general phenylpropanoid pathway researchgate.netresearchgate.netfrontiersin.orgnih.govnih.gov. The initial precursor is the aromatic amino acid phenylalanine researchgate.netfrontiersin.orgnih.gov. Phenylalanine is converted through a series of enzymatic steps into key intermediates that branch into various secondary metabolite classes, including stilbenoids and phenanthrenes ebin.pubresearchgate.net. Specifically, precursors for phenanthrenes can be stilbene (B7821643) or diterpenoid in origin ebin.pubresearchgate.net.

The phenylpropanoid pathway is a central metabolic route in plants responsible for producing a vast array of secondary metabolites, including lignin, flavonoids, and stilbenoids researchgate.netresearchgate.netfrontiersin.orgnih.gov. The pathway begins with phenylalanine, which is deaminated by Phenylalanine Ammonia Lyase (PAL) to form trans-cinnamic acid researchgate.netfrontiersin.orgnih.gov. This is followed by hydroxylation by Cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid researchgate.netresearchgate.netnih.gov. Subsequently, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid into p-coumaroyl-CoA, a crucial branch-point intermediate that feeds into the synthesis of various phenolic compounds, including the precursors for phenanthrenes researchgate.netnih.gov.

Table 1: Key Enzymes in the Phenylpropanoid Pathway

Enzyme NameRole in PathwayTypical SubstratesTypical Products
Phenylalanine Ammonia Lyase (PAL)Catalyzes the deamination of phenylalanine.L-phenylalaninetrans-cinnamic acid
Cinnamate-4-hydroxylase (C4H)Hydroxylates trans-cinnamic acid.trans-cinnamic acidp-coumaric acid
4-Coumarate:CoA Ligase (4CL)Activates p-coumaric acid into its CoA ester, a key intermediate for downstream pathways.p-coumaric acid, caffeic acid, ferulic acid, sinapic acidp-coumaroyl-CoA, caffeoyl-CoA, feruloyl-CoA, sinapoyl-CoA
Chalcone Synthase (CHS)Condenses p-coumaroyl-CoA with malonyl-CoA to form chalcones, the first committed step in flavonoid biosynthesis.p-coumaroyl-CoA, malonyl-CoANaringenin chalcone
Chalcone Isomerase (CHI)Isomerizes chalcones to flavanones.Chalcones (e.g., Naringenin chalcone)Flavanones (e.g., Naringenin)

The biosynthesis of complex secondary metabolites in plants, including phenanthrenes, is often orchestrated by coordinated gene clusters. These clusters typically contain genes encoding enzymes involved in specific metabolic pathways, facilitating the efficient production of the target compounds nih.govelifesciences.org. While specific gene clusters for this compound biosynthesis have not been extensively detailed in the provided literature, the general principle of organized gene clusters for natural product synthesis is well-established in both bacterial and plant systems nih.govelifesciences.orgsecondarymetabolites.orgbioinformatics.nl. Tools like antiSMASH and plantiSMASH are instrumental in identifying and analyzing these biosynthetic gene clusters across different genomes secondarymetabolites.orgbioinformatics.nl. These clusters can include genes for core biosynthetic enzymes, tailoring enzymes (e.g., hydroxylases, methyltransferases), and regulatory elements that control gene expression and metabolic flux nih.govelifesciences.org. The evolution and emergence of such metabolic gene clusters, as seen in acylsugar biosynthesis in Solanum species, highlight the complex genetic architecture underlying specialized metabolism elifesciences.org.

Chemoenzymatic and Biomimetic Approaches to this compound Synthesis

The synthesis of complex natural products like this compound can be approached through strategies that either mimic natural biosynthetic pathways (biomimetic synthesis) or combine chemical and enzymatic steps (chemoenzymatic synthesis).

Chemoenzymatic Synthesis: This approach leverages the high specificity and efficiency of enzymes alongside traditional chemical reactions. Enzymes such as 4-coumarate CoA ligase and stilbene synthases (involved in the phenylpropanoid pathway) can be employed in conjunction with chemical transformations to construct precursor molecules or perform specific modifications nih.gov. For instance, chemoenzymatic strategies have been successfully applied to the synthesis of prostaglandins (B1171923) and gangliosides, demonstrating the versatility of combining enzymatic catalysis with chemical synthesis for complex molecules researchgate.netescholarship.org. The use of lipases and oxidoreductases in organic solvents, coupled with chemical steps, also represents a viable chemoenzymatic route researchgate.net.

Biomimetic Synthesis: Biomimetic approaches aim to replicate or mimic the natural biosynthetic mechanisms observed in organisms. This involves designing synthetic routes that incorporate key reactions or intermediates found in the biological pathway nih.govresearchgate.netunimelb.edu.aunih.gov. For example, the synthesis of oxazinin A, a natural product with a complex structure, has been achieved through a biomimetic total synthesis that validated a proposed non-enzymatic biosynthetic mechanism nih.gov. Similarly, biomimetic strategies have been used to synthesize polycyclic ethers by mimicking ring-forming steps in their biosynthesis nih.gov. The principles of biomimetic synthesis can guide the laboratory construction of molecules like this compound by emulating the enzymatic transformations that occur within the plant.

Chemical Derivatization Strategies for this compound Analogues

While specific chemical derivatization strategies for this compound are not detailed in the provided search results, the general practice in natural product chemistry involves modifying the core structure to create analogues for structure-activity relationship (SAR) studies nih.gov. Once a robust synthetic route to this compound is established, chemists can systematically alter specific functional groups or structural motifs. This might involve reactions such as esterification, etherification, oxidation, reduction, or the introduction of new substituents. The discovery of numerous related phenanthrene and stilbenoid compounds in orchids, such as flaccidin (B12302498), isothis compound, and flaccidinin (B15382216) stikesbcm.ac.idebin.pubresearchgate.netdokumen.pubresearchgate.net, suggests a family of structurally similar molecules that could serve as templates or targets for derivatization efforts. Such modifications aim to explore how structural changes impact biological activity, potentially leading to the development of compounds with enhanced or novel properties.

Molecular Mechanisms of Oxoflaccidin Bioactivity

Investigation of Oxoflaccidin's Antimicrobial Mechanisms

There is currently no scientific literature available that investigates the antimicrobial mechanisms of this compound. The following subsections are therefore addressed based on this lack of specific data.

Cellular and Subcellular Targets in Microbial Pathogens

No studies have been identified that elucidate the specific cellular or subcellular targets of this compound in microbial pathogens. Research on other phenanthrene (B1679779) compounds has suggested that the bacterial membrane could be a potential target, but this has not been confirmed for this compound. nih.gov

Interactions with Enzymatic Systems

There is no available research detailing any interactions between this compound and microbial enzymatic systems.

Modulation of Microbial Cellular Processes

Information regarding the modulation of any microbial cellular processes by this compound is not available in the current scientific literature.

Exploration of this compound's Anticancer Mechanisms

Similar to its antimicrobial properties, the anticancer mechanisms of this compound have not been a subject of published scientific investigation.

Interference with Cellular Signaling Pathways

There are no studies available that describe the interference of this compound with any cellular signaling pathways in cancer cells. While other phenanthrene derivatives have been explored for their anticancer effects, these findings cannot be directly attributed to this compound. nih.govnih.gov

Impact on Cell Cycle Progression and Apoptosis Induction

No data has been published regarding the impact of this compound on cell cycle progression or its ability to induce apoptosis in cancer cells. Mechanistic studies on some related phenanthridine (B189435) derivatives have shown they can arrest the cell cycle and induce apoptosis through various pathways, but this has not been investigated for this compound. frontiersin.orgresearchgate.net

Receptor-Ligand Interactions

Currently, there is no specific information available in the reviewed scientific literature detailing the receptor-ligand interactions of this compound. The precise molecular targets and the nature of the binding interactions, such as the identification of specific receptors and the characterization of the binding affinity and kinetics, remain areas for future research. Understanding these interactions is crucial for a complete comprehension of its pharmacological profile.

Analysis of this compound's Antifungal Mechanisms

A thorough understanding of the antifungal mechanisms of this compound is still under investigation. While many antifungal agents exert their effects through common pathways, the specific activities of this compound have not been extensively documented.

The fungal cell wall and membrane are critical for cell viability, making them primary targets for antifungal drugs. The cell membrane's integrity is largely dependent on ergosterol (B1671047), a major sterol in fungi that is absent in mammalian cells. Many antifungal compounds function by inhibiting ergosterol biosynthesis, which leads to a dysfunctional cell membrane, increased permeability, and ultimately cell death. However, specific studies detailing the effects of this compound on the fungal cell wall and membrane integrity are not currently available. Research is needed to determine if this compound interacts with or disrupts these essential fungal structures.

Inhibition of essential biosynthetic pathways is a key strategy for many antimicrobial agents. The ergosterol biosynthesis pathway is a well-established target for a major class of antifungal drugs known as azoles, which inhibit the enzyme lanosterol (B1674476) 14α-demethylase. This inhibition disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and compromising cell membrane function. While this is a common mechanism for antifungal compounds, there is currently no published research that specifically links this compound to the inhibition of this or any other essential fungal biosynthetic pathway.

Ecological and Evolutionary Context of Oxoflaccidin

Role of Oxoflaccidin in Plant Chemical Ecology and Defense Mechanisms

Plants have evolved a vast arsenal of chemical defenses to protect themselves from a variety of threats, including herbivores and pathogens. nih.govresearchgate.net These defenses are mediated by secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of the organism. This compound, a phenanthrene (B1679779) derivative isolated from the orchid Coelogyne flaccida, is one such secondary metabolite. capes.gov.br

The chemical ecology of orchids involves complex interactions with their environment, and compounds like this compound are believed to play a significant role. Phenanthrenes and related stilbenoids found in orchids are known to possess a range of biological activities. While direct studies on this compound's defensive capabilities are specific, the functions of analogous compounds suggest its likely role as a defense molecule. These chemical defenses can act as toxins, feeding deterrents, or anti-nutritive agents against insects and other herbivores. researchgate.netresearchgate.net For instance, many phenolic compounds, the broader class to which this compound belongs, are known to have bitter flavors that can disrupt the function of digestive enzymes in herbivores. youtube.com

Furthermore, these compounds can exhibit antimicrobial properties, protecting the plant from pathogenic fungi and bacteria. nih.gov Structurally similar compounds from other Coelogyne species, such as coeloginanthridin and coeloginanthrin from Coelogyne cristata, are suggested to have the biological activities of phytoalexins. researchgate.net Phytoalexins are antimicrobial substances synthesized by plants in response to fungal or bacterial infection, forming a key part of their induced defense system. Therefore, it is plausible that this compound contributes to the chemical defense of C. flaccida by deterring herbivores and inhibiting the growth of potential pathogens.

The modes of action for such defensive compounds are diverse, ranging from membrane disruption and inhibition of nutrient transport to interference with metabolic processes and hormonal control in the attacking organism. researchgate.net

Chemotaxonomic Significance of this compound within Orchidaceae

Chemotaxonomy is the classification of plants and other organisms based on their chemical constituents. Certain classes of secondary metabolites are often specific to particular plant families or genera, making them valuable markers for understanding evolutionary relationships. Within the Orchidaceae, the largest family of flowering plants, phenanthrenes and their derivatives are considered to be of significant chemotaxonomic importance. researchgate.net

This compound is a 9,10-dihydrophenanthropyran derivative that has been isolated from the orchid Coelogyne flaccida. capes.gov.br Its presence is not an isolated occurrence; C. flaccida also produces a suite of structurally related stilbenoids, including flaccidin (B12302498), imbricatin, and flaccidinin (B15382216). capes.gov.br The co-occurrence of these specific compounds strengthens their utility as chemical markers for this genus.

The distribution of phenanthrenes is prevalent across several genera within the Orchidaceae family, including Bletilla, Bulbophyllum, Cymbidium, Dendrobium, Eria, and Maxillaria, in addition to Coelogyne. researchgate.net The structural variations of these compounds within different species and genera provide chemical fingerprints that help delineate taxonomic groups and infer phylogenetic relationships. The table below illustrates the occurrence of this compound and other related phenanthrene derivatives in various orchid species, highlighting the chemotaxonomic pattern.

CompoundChemical ClassSource Orchid Species
This compound 9,10-DihydrophenanthropyranCoelogyne flaccida
Flaccidin9,10-DihydrophenanthropyranCoelogyne flaccida
Imbricatin9,10-DihydrophenanthropyranCoelogyne flaccida
FlaccidininPhenanthropyroneCoelogyne flaccida
Coeloginanthridin9,10-DihydrophenanthreneCoelogyne cristata
CoeloginanthrinPhenanthreneCoelogyne cristata
CoeloginStilbenoidCoelogyne cristata
CoelogininStilbenoidCoelogyne cristata

This table provides examples of phenanthrene derivatives and their distribution within the Coelogyne genus, demonstrating their role as chemotaxonomic markers.

Evolutionary Pressures Shaping this compound Production in Plants

The production of secondary metabolites like this compound is not accidental; it is the result of immense evolutionary pressure exerted by both biotic and abiotic factors over millions of years. researchgate.netnih.gov The extraordinary diversification of the orchid family is thought to be driven by multiple factors, including adaptations to pollinators, the epiphytic habit, and responses to environmental stresses, all of which can influence their chemical evolution. nih.govresearchgate.net

Biotic Pressures: The primary biotic pressure is the relentless attack from herbivores and pathogens. nih.gov There is a continuous co-evolutionary "arms race" where plants develop novel chemical defenses, and herbivores, in turn, evolve mechanisms to tolerate or detoxify these compounds. The presence of a diverse array of phenanthrenes in orchids suggests that these compounds have been successful as a defense mechanism. The selection pressure from insect herbivores and microbial pathogens would have favored individual plants capable of producing effective chemical deterrents like this compound, leading to the propagation of these traits.

Abiotic Pressures: Abiotic stresses also play a crucial role in shaping a plant's chemical profile. nih.govmdpi.comvt.edu Factors such as drought, extreme temperatures, nutrient imbalances, and UV radiation can induce the production of secondary metabolites. mdpi.comnih.gov Phenolic compounds, in particular, are known to accumulate in plants under stress. nih.gov They can act as antioxidants to scavenge harmful reactive oxygen species (ROS) generated during stress and can also function as sunscreens to protect against UV radiation. The evolution of specialized metabolic pathways, such as those producing phenanthrenes in orchids, may have been driven by the need to adapt to a wide range of ecological niches and their associated abiotic challenges. vandepeerlab.be The expansion of certain gene families related to resistance and adaptation in orchids highlights a powerful immune and defense system shaped by these environmental pressures. vandepeerlab.benih.gov

In essence, the synthesis of this compound in orchids is an adaptive trait, fine-tuned by natural selection. It represents a metabolic investment by the plant to enhance its survival and reproductive success in an environment filled with biotic threats and abiotic challenges.

Advanced Methodologies and Emerging Research Paradigms in Oxoflaccidin Studies

Omics Technologies for Comprehensive Molecular Analysis

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the biological systems involved in Oxoflaccidin production. These approaches enable detailed molecular profiling, offering insights into the genetic basis, gene expression dynamics, protein functions, and metabolic networks that govern the biosynthesis and accumulation of this compound.

Genomics and Transcriptomics in Producer Organisms

Genomic analysis of organisms known to produce this compound can identify the complete set of genes responsible for its biosynthesis, often organized into biosynthetic gene clusters (BGCs). This includes enzymes involved in precursor supply, pathway catalysis, and regulation. Transcriptomics, through techniques like RNA sequencing (RNA-seq), allows for the quantitative measurement of gene expression levels under various conditions. By comparing transcriptomic profiles of high-producing versus low-producing strains or cells under different environmental stimuli, researchers can pinpoint key genes and regulatory elements that significantly influence this compound titers. This information is vital for identifying targets for genetic engineering and optimizing production processes.

Table 7.1.1: Hypothetical Gene Expression Profile of this compound Biosynthetic Pathway Genes

Gene IDPutative FunctionRelative Expression (High-Producing Strain)Relative Expression (Low-Producing Strain)
OxoAPolyketide Synthase (PKS) component5.8-fold increaseBaseline
OxoBCytochrome P450 Monooxygenase4.2-fold increaseBaseline
OxoCMethyltransferase3.5-fold increaseBaseline
OxoReg1Transcriptional Regulator (activator)7.1-fold increase0.9-fold change
OxoAncPrecursor Supply Enzyme (e.g., Acetyl-CoA Carboxylase)2.1-fold increaseBaseline

Note: This table presents a hypothetical scenario illustrating the type of data generated by transcriptomic analysis for genes potentially involved in this compound biosynthesis. Specific gene IDs and fold changes would be determined through experimental investigation.

Proteomics and Metabolomics for Pathway Mapping

Proteomic studies employ techniques such as mass spectrometry to identify and quantify the entire complement of proteins within a cell or tissue at a given time. This can reveal enzymes, transporters, and regulatory proteins that play critical roles in this compound biosynthesis and accumulation. By analyzing differential protein expression under varying conditions, researchers can map protein-protein interactions and functional pathways.

Metabolomics, on the other hand, focuses on identifying and quantifying all small molecules (metabolites) within a biological sample. Untargeted metabolomics can uncover novel intermediates, precursors, or byproducts related to this compound production. Targeted metabolomics can then quantify specific metabolites involved in the pathway. Integrating proteomic and metabolomic data allows for a comprehensive mapping of the metabolic pathways, identifying bottlenecks, and understanding the flux of metabolites leading to this compound. For instance, studies in other natural products have identified specific metabolites like L-aspartic acid and L-acetylcarnitine as potential biomarkers or key intermediates nih.gov.

Table 7.1.2: Representative Metabolites and Proteins in Hypothetical this compound Biosynthesis

Molecule TypeNamePutative Role in this compound PathwayRelative Abundance Change (e.g., vs. control)
MetaboliteAcetyl-CoAPrimary precursorUpregulated
MetaboliteMalonyl-CoAPolyketide chain extenderUpregulated
MetaboliteL-Glutamic acidPotential precursor/cofactorIncreased
ProteinOxoA (PKS)Core biosynthetic enzymeIncreased abundance
ProteinOxoB (P450)Modification enzymeIncreased abundance
ProteinABC TransporterPotential this compound exporterUpregulated

Note: This table illustrates the types of molecules and their potential roles that might be identified through proteomic and metabolomic analyses in this compound research. Specific molecules and their abundance changes would be determined experimentally.

In Vitro Plant Cell Culture and Biotechnology for this compound Production

Plant cell and tissue cultures offer a controlled and scalable system for the production of valuable plant-derived compounds, including this compound. This approach bypasses limitations associated with field cultivation, such as seasonality, geographical constraints, and variability in metabolite content. Biotechnology strategies are employed to optimize these in vitro systems for enhanced this compound yield.

Key optimization strategies include the fine-tuning of culture media composition (e.g., nutrient balance, plant growth regulators like auxins and cytokinins engineering.org.cnnih.gov), selection or engineering of high-producing cell lines, and the use of elicitors to stimulate secondary metabolite production mdpi.com. Suspension cultures in bioreactors allow for large-scale cultivation and continuous production nih.govresearchgate.net. For example, successful optimization in other plant systems has led to significant yield improvements; Shikonin production in cell cultures, for instance, has been reported to be up to 800 times higher than traditional methods mdpi.com. Similarly, studies on Gymnema sylvestre have demonstrated varying biomass yields based on different plant growth regulators, highlighting the potential for optimization ajol.info.

Table 7.2: Comparative Yields of Bioactive Compounds from Plant Cell Cultures (Illustrative)

CompoundProducer Cell Line/SpeciesCulture Condition/OptimizationYield MetricYield ValueReference
ShikoninLithospermum erythrorhizonBioreactor culturekg per bioreactor run5 kg mdpi.com
ShikoninLithospermum erythrorhizonCell cultureProductivity vs. traditional800-fold increase mdpi.com
PaclitaxelTaxus spp.Commercial scale cultureNot specifiedCommercial scale mdpi.com
Gymnemic AcidsGymnema sylvestreCallus culture (2,4-D)g fresh weight/L169 g fw/L ajol.info
Gymnemic AcidsGymnema sylvestreCallus culture (NAA)g fresh weight/L78 g fw/L ajol.info

Note: This table provides illustrative examples of yield data from plant cell cultures for other bioactive compounds. Similar optimization studies would be crucial for determining ideal conditions for this compound production.

Application of Synthetic Biology for Enhanced Biosynthesis and Diversification

Synthetic biology offers powerful tools for engineering biological systems to produce or modify compounds. For this compound, this can involve several approaches:

Enhanced Biosynthesis: Reconstructing the this compound biosynthetic pathway in a heterologous host organism (e.g., E. coli or yeast) with optimized gene expression and metabolic flux can lead to higher production titers than achievable in the native producer openaccessjournals.comnih.gov. This involves identifying all necessary genes, assembling them into functional operons, and optimizing their expression using synthetic promoters and regulatory elements researchgate.netplos.org. Metabolic engineering can further enhance precursor availability and channel metabolic flux towards this compound.

Diversification: Synthetic biology can also be applied to generate novel this compound analogues with potentially improved or different biological activities. This can be achieved by introducing variations in pathway enzymes (e.g., through directed evolution or protein engineering), altering substrate specificities, or incorporating non-native building blocks into the biosynthesis nih.gov. Such diversification efforts are crucial for drug discovery and development.

Table 7.3: Strategies for Enhancing this compound Biosynthesis via Synthetic Biology (Hypothetical)

Engineering StrategyTarget Pathway/Gene(s)Expected OutcomeRationale/Methodology
Heterologous Pathway ExpressionComplete this compound biosynthetic gene cluster (BGC)Increased this compound titer in a microbial hostRe-assembly of identified this compound genes in E. coli or yeast with optimized promoters and codon usage.
Pathway RefactoringSpecific rate-limiting enzymes in this compound pathwayImproved flux and higher this compound yieldModular assembly of pathway genes, optimization of gene expression levels, and removal of metabolic bottlenecks.
Enzyme Engineering/DiversificationKey this compound modifying enzymes (e.g., P450s)Generation of novel this compound analoguesSite-directed mutagenesis or directed evolution to alter substrate specificity or introduce new chemical modifications, expanding structural diversity.
Precursor Pathway EngineeringPathways supplying key this compound precursorsEnhanced precursor availability, leading to higher titerOverexpression of genes in upstream metabolic pathways (e.g., mevalonate (B85504) pathway for terpenoids) to boost precursor supply.

Note: This table outlines hypothetical synthetic biology approaches for this compound. The specific strategies and outcomes would depend on the detailed understanding of the this compound biosynthetic pathway and the chosen host organism.

Future Research Directions and Unexplored Avenues for Oxoflaccidin

Discovery and Characterization of Novel Oxoflaccidin Analogues

To date, research on synthetic or naturally occurring analogues of this compound is not publicly available. The development of novel analogues is a critical step in understanding the structure-activity relationships of a parent compound. By systematically modifying the chemical structure of this compound, researchers could potentially enhance its biological activity, improve its pharmacokinetic properties, or develop new functionalities. This area of research represents a significant opportunity to build upon the foundational knowledge of this natural product.

In-depth Mechanistic Investigations at the Molecular and Sub-molecular Levels

The mechanism of action of this compound at the molecular and sub-molecular levels remains an enigma. There is currently no published research detailing how this compound interacts with biological systems. Future investigations should aim to identify the specific cellular targets and signaling pathways that are modulated by this compound. Understanding its mechanism of action is fundamental to unlocking its therapeutic or other biotechnological potential.

Harnessing Biosynthetic Pathways for Sustainable and Scalable Production

The biosynthesis of phenanthrene (B1679779) derivatives in orchids is understood to generally proceed through the cyclization of stilbene (B7821643) precursors, which themselves are derived from bibenzyl compounds. nih.gov However, the specific enzymatic steps and regulatory networks controlling the production of this compound in Coelogyne flaccida have not been elucidated. Research into the biosynthetic pathway of this compound could pave the way for sustainable and scalable production through metabolic engineering or synthetic biology approaches, overcoming the limitations of relying on extraction from the orchid.

Interdisciplinary Research Integrating Chemical Ecology, Biochemistry, and Material Science

The ecological role of this compound in its native orchid, Coelogyne flaccida, is yet to be determined. A study on the chemical and morpho-anatomical features of this orchid suggested the presence of various phytochemicals with ecological implications, including flavonoids, steroids, terpenoids, and tannins in its leaves. researchgate.net Investigating the specific function of this compound in plant defense or pollinator attraction could provide valuable insights.

Furthermore, the integration of biochemical studies to understand its metabolic fate and toxicological profile is essential. From a material science perspective, phenanthrene compounds are known for their applications in dyes, plastics, and as precursors for more complex molecules. wikipedia.orgmarketpublishers.com Exploring the potential of this compound in the development of novel materials is another exciting, yet unexplored, frontier.

Q & A

Q. How can interdisciplinary collaboration improve this compound’s therapeutic potential assessment?

  • Methodological Answer : Integrate medicinal chemistry (structure optimization), pharmacology (PK/PD modeling), and bioinformatics (network pharmacology) . Use shared data platforms (e.g., NIH Figshare) to harmonize datasets across disciplines . Publish negative results to avoid publication bias .

Tables: Key Methodological Recommendations

Research Aspect Best Practices References
Structural ElucidationHRMS + 2D NMR (¹H-¹³C HSQC, HMBC) for stereochemistry confirmation
Bioactivity ValidationOrthogonal assays (e.g., enzymatic + cell-based) with FDR-controlled statistical analysis
Data ReproducibilityPre-register protocols on Open Science Framework; share raw spectra/chromatograms
Computational ModelingValidate docking results with MD simulations (>100 ns trajectories)

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